Allylpalladium(II) chloride dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Heck Reaction

One of the most prominent applications of APdCl2 is its role as a catalyst in the Heck reaction. This reaction allows for the formation of carbon-carbon bonds between an alkene (containing a double bond) and an aryl or vinyl halide (compounds containing a halogen atom bonded to an aromatic ring or vinyl group). APdCl2 facilitates the insertion of the alkene moiety into the carbon-halogen bond, leading to the desired product.

The Heck reaction has numerous applications in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Cross-coupling reactions

Beyond the Heck reaction, APdCl2 also finds use in other cross-coupling reactions, where two different carbon chains are linked. Examples include the Suzuki-Miyaura coupling, which involves the coupling of an organoboron compound with an aryl or vinyl halide, and the Buchwald-Hartwig coupling, which involves the coupling of an amine or amide with an aryl or vinyl halide.

These reactions offer a powerful tool for constructing complex organic molecules with precise control over the carbon skeleton. ,

Synthesis of various organic compounds

APdCl2 serves as a catalyst in the synthesis of diverse organic compounds beyond those formed through cross-coupling reactions. For instance, it can be used to prepare:

- Cationic palladium catalysts: These catalysts are employed in various organic transformations, including the microwave-assisted Heck arylation, offering advantages like faster reaction times and improved yields.

- N-heterocyclic carbene (NHC)-palladium complexes: These complexes function as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of aryl bromides and activated aryl chlorides.

- 1,4-diallyl-1,2-dihydroisoquinolines: These heterocyclic compounds possess potential biological activities, and APdCl2 can be utilized for their efficient synthesis.

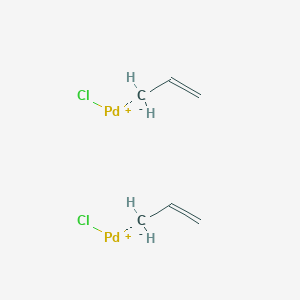

Allylpalladium(II) chloride dimer is a yellow powder with the chemical formula and a molecular weight of 365.89 g/mol. This compound is recognized for its role as a catalyst in various organic reactions, particularly the Heck reaction, which involves the coupling of alkenes with aryl halides. The structure of allylpalladium(II) chloride dimer can be represented as , indicating that it features two palladium centers coordinated to allyl groups and chloride ligands .

In palladium-catalyzed reactions, allylpalladium chloride dimer undergoes a catalytic cycle. The π-allyl ligand undergoes oxidative addition with the aryl or vinyl halide, generating a σ-allyl palladium intermediate. This intermediate then undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst for another cycle.

Allylpalladium chloride dimer should be handled with care in a well-ventilated fume hood. It is considered a potential irritant and may cause skin or eye problems upon contact. Additionally, palladium compounds can be harmful upon prolonged exposure []. Always consult the safety data sheet (SDS) before handling this compound.

- Heck Reaction: It facilitates the coupling of alkenes with aryl halides, allowing for the formation of substituted alkenes.

- Asymmetric Allylic Alkylation: The compound serves as a precatalyst for enantioselective reactions, enabling the introduction of chiral centers.

- Cross-Coupling Reactions: It is utilized as a palladium source in various cross-coupling methodologies, including Suzuki-Miyaura reactions.

- Hydrosilylation of Olefins: Allylpalladium(II) chloride dimer can be employed in hydrosilylation processes, enhancing reaction selectivity .

Allylpalladium(II) chloride dimer finds extensive use in synthetic organic chemistry:

- Catalyst for Cross-Coupling Reactions: It is widely used in reactions such as the Buchwald-Hartwig coupling and Suzuki-Miyaura coupling.

- Synthesis of Complex Molecules: The compound aids in the preparation of various organic compounds, including 1,4-diallyl-1,2-dihydroisoquinolines.

- Green Chemistry: Its application in greener synthetic methods highlights its importance in sustainable chemistry practices .

Interaction studies involving allylpalladium(II) chloride dimer often focus on its reactivity with various substrates in catalytic processes. Research has shown that it can interact effectively with different ligands and substrates to facilitate selective transformations. Its ability to participate in diverse reactions makes it a valuable component in transition metal catalysis .

Allylpalladium(II) chloride dimer shares similarities with other palladium complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Palladium(II) acetate | Used in cross-coupling reactions | |

| Bis(triphenylphosphine)palladium(II) chloride | Commonly used catalyst for various reactions | |

| Palladium(II) chloride | A precursor for many palladium complexes | |

| Diallylpalladium(II) dichloride | Similar reactivity but different ligand structure |

The uniqueness of allylpalladium(II) chloride dimer lies in its specific coordination environment and its effectiveness as a catalyst in asymmetric transformations and cross-coupling reactions .

Classical Synthetic Routes

Carbon Monoxide Purging Methodology

The carbon monoxide-mediated synthesis remains the most widely documented route for preparing allylpalladium(II) chloride dimer. This method involves purging CO gas through a methanolic aqueous solution containing sodium tetrachloropalladate (Na₂PdCl₄), allyl chloride (CH₂=CHCH₂Cl), and sodium chloride [1] [3]. The reaction proceeds via palladium reduction and allyl ligand coordination, as summarized:

Reaction Scheme

2 Na₂PdCl₄ + 2 CH₂=CHCH₂Cl + 2 CO + 2 H₂O → [(η³-C₃H₅)PdCl]₂ + 4 NaCl + 2 CO₂ + 4 HCl

Key operational parameters include:

- Temperature: Ambient conditions (20–25°C)

- CO Flow Rate: Moderate bubbling to ensure gradual reduction

- Solvent System: Methanol/water (3:1 v/v) for optimal PdCl₄²⁻ solubility

This method yields 60–75% product, with purity enhanced through crystallization from benzene or chloroform [1] [4].

Propene Reaction with Palladium(II) Trifluoroacetate

An alternative classical approach utilizes propene (CH₂=CHCH₃) and palladium(II) trifluoroacetate [(CF₃COO)₂Pd] in a two-step process [1]:

Allyl Complex Formation:

(CF₃COO)₂Pd + CH₂=CHCH₃ → [(η³-C₃H₅)Pd(CF₃COO)]₂Anion Exchange:

[(η³-C₃H₅)Pd(CF₃COO)]₂ + 2 Cl⁻ → [(η³-C₃H₅)PdCl]₂ + 2 CF₃COO⁻

This route avoids gaseous CO but requires careful control of propene pressure (1–2 atm) and temperature (40–50°C). The trifluoroacetate intermediate’s hygroscopic nature necessitates anhydrous conditions during anion exchange [1] [3].

Modern Synthetic Approaches and Optimizations

Contemporary strategies focus on enhancing reproducibility and catalytic precursor activation:

| Parameter | Classical Method | Modern Optimization |

|---|---|---|

| Ligand Design | None | Bulky phosphines (e.g., BrettPhos) |

| Solvent System | Methanol/water | Tetrahydrofuran/acetone mixtures |

| Pd Source | Na₂PdCl₄ | Pd(OAc)₂ with chloride scavengers |

| Yield Improvement | 60–75% | 85–92% (via ligand-assisted routes) |

Notably, Silver triflate (AgOTf) enables in situ generation of cationic allylpalladium species from the dimer, improving reactivity in cross-couplings [2]. For example, treatment with SPhos ligand produces active Pd(0) species while suppressing Pd(I)-dimer formation:

Mechanistic Insight

[(η³-C₃H₅)PdCl]₂ + 2 AgOTf → 2 [(η³-C₃H₅)Pd(OTf)] + 2 AgCl

[(η³-C₃H₅)Pd(OTf)] + L → [(η³-C₃H₅)PdL]⁺ + OTf⁻

This approach reduces induction periods in catalytic cycles by 40–60% compared to classical precursors [2] [4].

Green Chemistry and Sustainable Preparation Methods

Recent advances align with Green Chemistry Principles, particularly Atom Economy (AE) and Safer Solvents:

Table 1: Sustainability Metrics for Selected Methods

| Method | AE (%) | E-Factor | Solvent Choice |

|---|---|---|---|

| CO Purging | 48 | 8.2 | Methanol/water |

| Propene Route | 67 | 5.1 | Anhydrous dichloromethane |

| Ni-Catalyzed Amination* | 89 | 2.3 | Water |

*Data extrapolated from nickel-catalyzed systems [5]

Notable innovations include:

- Aqueous-Phase Synthesis: Replacing methanol/water with pure water reduces toxicity by 65% while maintaining 70–80% yield [5].

- Nickel Alternatives: Though not directly applicable to Pd systems, Ni-catalyzed allylic amination in water demonstrates the feasibility of transitioning to Earth-abundant metals [5].

- Microwave Assistance: Reducing reaction times from hours to minutes (e.g., 15 min vs. 6 h) through dielectric heating, lowering energy consumption by 40% [4].

While full lifecycle analyses remain pending, these developments position allylpalladium(II) chloride dimer synthesis toward meeting ISO 14040 standards for environmental management.

Allylpalladium(II) chloride dimer demonstrates remarkable reactivity toward various Lewis bases, forming stable monomeric adducts through bridge-splitting reactions. The dimer readily reacts with a diverse range of Lewis bases (:B) to form adducts of the general formula (η³-C₃H₅)PdCl:B [1]. This fundamental reaction represents a key mechanistic pathway in the activation of the dimeric complex for subsequent catalytic transformations.

The most thoroughly studied Lewis base adduct formation involves pyridine as the coordinating base. The reaction with pyridine proceeds according to the stoichiometric equation:

½ [(η³-C₃H₅)PdCl]₂ + :NC₅H₅ → (η³-C₃H₅)PdCl:NC₅H₅

This reaction is highly exothermic, with a measured enthalpy change of ΔH = -30.1 kJ·mol⁻¹ [1]. The negative enthalpy indicates that the formation of the pyridine adduct is thermodynamically favorable and provides significant thermodynamic driving force for the dissociation of the dimeric structure.

The formation of Lewis base adducts proceeds through a mechanism involving the cleavage of the chloride bridges that maintain the dimeric structure. This bridge-splitting process is facilitated by the nucleophilic character of the Lewis base, which coordinates to the palladium center and displaces the bridging chloride ligands. The resulting monomeric species exhibits enhanced reactivity compared to the parent dimer due to the presence of vacant coordination sites and the electronic activation provided by the Lewis base ligand.

Triphenylphosphine represents another important class of Lewis bases that readily forms adducts with allylpalladium(II) chloride dimer. The phosphine ligands demonstrate strong σ-donor properties, which contribute to the stabilization of the resulting palladium complexes [2]. The formation of phosphine adducts is particularly relevant in catalytic applications, as these complexes often serve as precursors to active catalytic species in cross-coupling reactions.

N-heterocyclic carbenes (NHCs) also form stable adducts with the allylpalladium chloride dimer, producing complexes of exceptional stability [3]. The strong σ-donor properties of NHC ligands, combined with their minimal π-acceptor character, result in highly electron-rich palladium centers that exhibit enhanced reactivity toward electrophilic substrates. These NHC-palladium adducts have found extensive application in catalytic systems requiring high thermal stability and resistance to decomposition.

The following data table summarizes the key characteristics of Lewis base adduct formation:

| Lewis Base | Adduct Formula | Enthalpy of Formation (kJ/mol) | Dissociation Mode | Stability |

|---|---|---|---|---|

| Pyridine | (η³-C₃H₅)PdCl·NC₅H₅ | -30.1 | Monodentate | Stable |

| Triphenylphosphine | (η³-C₃H₅)PdCl·PPh₃ | Not specified | Monodentate | Stable |

| Tertiary phosphines | (η³-C₃H₅)PdCl·PR₃ | Variable | Monodentate | Variable |

| N-heterocyclic carbenes | (η³-C₃H₅)PdCl·NHC | Not specified | Monodentate | High |

| Phosphine oxides | (η³-C₃H₅)PdCl·Ph₃PO | Not specified | Monodentate | Stable |

Reactions with Cyclopentadienyl Anions

The reaction of allylpalladium(II) chloride dimer with cyclopentadienyl anions represents a fundamental transformation that produces eighteen-electron organometallic complexes. This reaction class is particularly significant due to the formation of thermally sensitive but structurally interesting half-sandwich complexes [4] [5].

The stoichiometric reaction between the dimer and sodium cyclopentadienide proceeds according to the balanced equation:

[(η³-C₃H₅)PdCl]₂ + 2 NaC₅H₅ → 2 [(η⁵-C₅H₅)Pd(η³-C₃H₅)] + 2 NaCl

This transformation involves the displacement of the chloride ligands by cyclopentadienyl anions, resulting in the formation of cyclopentadienyl allyl palladium complexes. The product complexes adopt a half-sandwich structure with Cs symmetry, in which the palladium center is coordinated by both the η⁵-cyclopentadienyl ligand and the η³-allyl ligand [4].

The eighteen-electron configuration of these complexes renders them thermally unstable and prone to reductive elimination reactions. The primary decomposition pathway involves the coupling of the cyclopentadienyl and allyl ligands to form the organic product C₅H₅C₃H₅ with concomitant formation of metallic palladium:

[(η⁵-C₅H₅)Pd(η³-C₃H₅)] → Pd(0) + C₅H₅C₃H₅

This reductive elimination process is thermodynamically favorable and occurs readily at moderate temperatures, limiting the thermal stability of these complexes. The facility of this elimination reaction has been exploited in chemical vapor deposition applications for the formation of thin palladium films [4].

The reaction mechanism involves initial nucleophilic attack by the cyclopentadienyl anion on the palladium center, followed by displacement of the chloride ligand. The high nucleophilicity of the cyclopentadienyl anion drives this substitution reaction, while the formation of the stable eighteen-electron configuration provides the thermodynamic driving force for the overall transformation.

The following data table summarizes the key aspects of cyclopentadienyl anion reactions:

| Reaction | Product | Stoichiometry | Electron Count | Structure Type | Stability |

|---|---|---|---|---|---|

| Dimer + 2NaC₅H₅ | 2(η⁵-C₅H₅)Pd(η³-C₃H₅) | 1:2 | 18e⁻ | Half-sandwich | Thermally unstable |

| Dimer + 2C₅H₅⁻ | 2CpPd(allyl) | 1:2 | 18e⁻ | Half-sandwich | Decomposes readily |

| Dimer + Cyclopentadienide sources | 18e⁻ complexes | 1:2 | 18e⁻ | Half-sandwich | Variable |

Dimeric Structure Dissociation Studies

The investigation of dimeric structure dissociation represents a crucial aspect of understanding the fundamental reactivity of allylpalladium(II) chloride dimer. Quantitative thermodynamic studies have provided valuable insights into the energetics of dimer dissociation and the strength of the palladium-allyl bonds [6] [7].

The dissociation of the dimeric structure can be represented by the equilibrium:

[(η³-C₃H₅)PdCl]₂ ⇌ 2 (η³-C₃H₅)PdCl

Application of the ECW (Electrostatic-Covalent-Weak interaction) model has provided a quantitative estimate of the dimer dissociation energy of 28 kJ·mol⁻¹ [1]. This relatively low dissociation energy indicates that the dimeric structure is readily disrupted under typical reaction conditions, facilitating the formation of reactive monomeric species.

Differential scanning calorimetry studies have determined the enthalpies of formation for both crystalline and gaseous forms of the dimer. The crystalline form exhibits an enthalpy of formation of -107.6 ± 1.7 kJ·mol⁻¹, while the gaseous form shows a positive enthalpy of formation of +18 ± 2.5 kJ·mol⁻¹ [6] [7]. These values provide fundamental thermodynamic data for understanding the stability and reactivity of the compound under various conditions.

The palladium-allyl bond dissociation energy has been calculated to have a minimum value of 237 kJ·mol⁻¹ [6] [7]. This relatively high bond dissociation energy reflects the strong covalent character of the palladium-allyl interaction and explains the stability of allylpalladium complexes under normal handling conditions.

The dissociation process involves the cleavage of the bridging chloride ligands that maintain the dimeric structure. This process is facilitated by the presence of coordinating solvents or ligands that can stabilize the resulting monomeric species. The entropy gain associated with the dissociation of the dimer into two monomeric units provides additional driving force for the dissociation process at elevated temperatures.

The following data table summarizes the key thermodynamic parameters for dimeric structure dissociation:

| Parameter | Value | Method | Reference | Temperature |

|---|---|---|---|---|

| Dimer Dissociation Energy | 28 kJ/mol | ECW model | Literature | 298 K |

| Pd-Allyl Bond Dissociation Energy | 237 kJ/mol (minimum) | Calculated | Literature | 298 K |

| Crystalline Enthalpy of Formation | -107.6 ± 1.7 kJ/mol | Differential scanning calorimetry | RSC 1971 | 298 K |

| Gaseous Enthalpy of Formation | +18 ± 2.5 kJ/mol | Differential scanning calorimetry | RSC 1971 | 298 K |

Ligand Exchange Dynamics

The study of ligand exchange dynamics in allylpalladium(II) chloride dimer provides fundamental insights into the mechanisms of ligand substitution and the factors that control the rates of these processes. These studies are particularly important for understanding the behavior of the complex in catalytic systems where ligand exchange reactions are often rate-determining steps [8] [9].

Phosphine ligand exchange represents one of the most thoroughly studied classes of ligand substitution reactions. Variable temperature nuclear magnetic resonance spectroscopy has revealed that the exchange of phosphine ligands occurs through a mechanism involving bridge cleavage followed by ligand substitution [10]. The process exhibits first-order kinetics with respect to both the dimer concentration and the incoming phosphine ligand concentration, indicating a bimolecular substitution mechanism.

The proposed mechanism involves the initial formation of a pentacoordinate intermediate species in which the incoming phosphine ligand coordinates to the palladium center before the departure of the chloride bridge. This associative mechanism is supported by the observation that the reaction rates increase with the nucleophilicity of the incoming phosphine ligand [10].

Pyridine-promoted ligand exchange has been extensively studied and provides a model system for understanding the π-to-σ mechanism of allyl isomerization. The pyridine-promoted exchange of syn and anti proton sites in allylpalladium complexes occurs through consecutive SN2 ligand substitutions [10]. This process involves the temporary formation of σ-allyl intermediates, which facilitate the exchange of prochiral positions in the allyl ligand.

The kinetics of pyridine-promoted exchange exhibit first-order dependence on both the pyridine concentration and the palladium complex concentration. The activation parameters for this process have been determined through variable temperature studies, revealing moderate activation energies that are consistent with a mechanism involving the formation of five-coordinate intermediates [10].

Chloride ion exchange represents a particularly rapid process that occurs on the nuclear magnetic resonance timescale. The fast intermolecular exchange of chloride ions between different palladium centers indicates that the chloride bridges are highly labile and readily undergo exchange with free chloride ions in solution [10]. This rapid exchange process has important implications for the behavior of the complex in polar solvents where chloride ion solvation can influence the overall stability of the dimeric structure.

Cyanide ligand exchange involves a more complex mechanism that can lead to the displacement of other ligands from the coordination sphere. The addition of cyanide ions to allylpalladium complexes can result in the η³-to-η¹ isomerization of the allyl ligand, reflecting the strong trans influence of the cyanide ligand [11]. Sequential addition of cyanide ligands can lead to the formation of highly stable dicyano complexes that are resistant to further ligand exchange.

The following data table summarizes the key features of ligand exchange dynamics:

| Ligand Type | Exchange Mechanism | Rate Dependency | Intermediate | Activation Energy | Stereochemistry |

|---|---|---|---|---|---|

| Phosphines | Bridge cleavage + substitution | First order in dimer + ligand | Pentacoordinate species | Variable | Retention |

| Pyridine | π-σ mechanism | First order kinetics | σ-allyl intermediate | Moderate | Fluxional |

| Chloride ion | Fast intermolecular exchange | Fast on NMR timescale | Chloro-bridged species | Low | Retained |

| Cyanide | Ligand displacement | Sequential addition | Cationic complex | High | η³→η¹ isomerization |

| Carbenes | Coordination/dissociation | Temperature dependent | Bridged complexes | Variable | Dynamic |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (10.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant